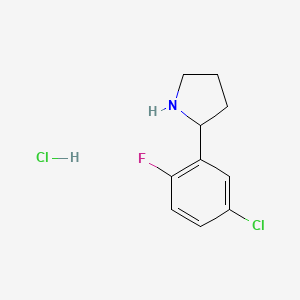

![molecular formula C21H15FN4O3 B2991142 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-66-1](/img/structure/B2991142.png)

3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound , involves scaffold hopping and computer-aided drug design . The synthesis of 2-fluoropurine derivatives involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis and testing of substituted purine derivatives for anticonvulsant activity. These studies involve the creation of compounds with modifications to the purine core, aiming to find effective treatments for seizure disorders. Some compounds demonstrated potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of purine derivatives as bioisosteres for anticonvulsant drugs. The anticonvulsant efficacy of these compounds underscores the relevance of structural modifications in enhancing biological activity and minimizing adverse effects like emesis (Kelley et al., 1995) (Kelley et al., 1995).

Antimicrobial and Anticancer Activities

Another area of research involves the evaluation of purine derivatives for their antimicrobial and anticancer activities. These studies aim to identify new therapeutic agents that can combat infectious diseases and cancer. For instance, triazolo and triazino purine derivatives have been synthesized and assessed for their potential in treating neoplastic diseases, HIV-1 infections, and microbial infections. Some of these derivatives exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity, indicating their potential as leads for developing new therapeutic agents (Ashour et al., 2012) (Ashour et al., 2012).

Mechanism of Action

Pharmacokinetics

Based on its structure, it is likely that it has good plasma stability . It has been evaluated for its inhibition rates on a panel of cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6 and 3A4), which are key enzymes involved in drug metabolism . These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-14-9-5-6-10-15(14)22)25-12-16(29-20(25)23-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJLOKNZARBUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)

![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B2991067.png)

![4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one](/img/structure/B2991069.png)

![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)